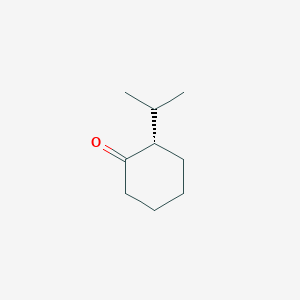

(2S)-2-(Propan-2-yl)cyclohexan-1-one

Beschreibung

(2S)-2-(Propan-2-yl)cyclohexan-1-one is a chiral cyclohexanone derivative featuring an isopropyl substituent at the 2-position of the cyclohexanone ring. Its stereochemistry at the C2 position (S-configuration) is critical for its physicochemical properties and interactions in asymmetric catalysis and molecular recognition. The compound serves as a key intermediate in organic synthesis, particularly in the preparation of enantiomerically enriched aldol adducts and terpenoid derivatives .

Eigenschaften

CAS-Nummer |

52341-34-1 |

|---|---|

Molekularformel |

C9H16O |

Molekulargewicht |

140.22 g/mol |

IUPAC-Name |

(2S)-2-propan-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h7-8H,3-6H2,1-2H3/t8-/m0/s1 |

InChI-Schlüssel |

SDJUYPUXVFDUFF-QMMMGPOBSA-N |

Isomerische SMILES |

CC(C)[C@@H]1CCCCC1=O |

Kanonische SMILES |

CC(C)C1CCCCC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-isopropylcyclohexanone typically involves the enantioselective reduction of 2-isopropylcyclohexanone. One common method is the use of chiral catalysts or reagents that favor the formation of the (S)-enantiomer. For example, asymmetric hydrogenation using chiral rhodium or ruthenium catalysts can be employed under controlled conditions to achieve high enantioselectivity.

Industrial Production Methods

On an industrial scale, the production of (S)-2-isopropylcyclohexanone may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-isopropylcyclohexanone can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like phosphorus tribromide for bromination, followed by nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of 2-isopropylcyclohexanone carboxylic acid.

Reduction: Formation of (S)-2-isopropylcyclohexanol.

Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₉H₁₆O

- Molecular Weight : 140.22 g/mol

- CAS Number : 52341-34-1

- IUPAC Name : (2S)-2-propan-2-ylcyclohexan-1-one

The compound features a cyclohexanone structure with an isopropyl group attached to the second carbon, contributing to its unique chemical behavior.

Organic Synthesis

(2S)-2-(Propan-2-yl)cyclohexan-1-one serves as an important intermediate in organic synthesis. Its structure allows for functional group transformations that are essential in creating more complex molecules. For instance, it can be utilized in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability under different conditions.

Pharmacological Studies

The compound's potential therapeutic effects have been explored in pharmacological research. It has been studied for its activity as a potential analgesic and anti-inflammatory agent. The hydrophobic nature of the isopropyl group enhances its ability to penetrate biological membranes, making it a candidate for drug formulation studies.

Chiral Separation Techniques

Due to its chiral nature, this compound is employed in chiral separation processes. Techniques such as High-Performance Liquid Chromatography (HPLC) utilize this compound to separate enantiomers effectively. A notable application includes the use of reverse-phase HPLC methods for analyzing this compound, which can be adapted for the separation of related chiral compounds in pharmaceutical formulations .

Polymer Chemistry

In materials science, this compound is investigated for its role in polymer synthesis. It can act as a monomer or a plasticizer in producing polyurethanes and other polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Cosmetic Formulations

The compound's pleasant odor and stability make it suitable for use in cosmetic products. It can be found in fragrances and personal care items due to its ability to impart desirable sensory attributes while maintaining product integrity over time .

Case Study 1: HPLC Method Development

A study conducted on the separation of this compound using HPLC demonstrated its effectiveness in isolating impurities from pharmaceutical compounds. The method involved using acetonitrile as a solvent with phosphoric acid, showcasing the compound's compatibility with mass spectrometry applications .

Case Study 2: Pharmacological Evaluation

Research evaluating the analgesic properties of this compound highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID). The study indicated that the compound exhibited significant pain relief effects comparable to established NSAIDs, warranting further investigation into its mechanism of action and therapeutic applications.

Wirkmechanismus

The mechanism of action of (S)-2-isopropylcyclohexanone in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into enzyme active sites in a stereospecific manner, potentially inhibiting or activating enzymatic activity. The exact pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Variants

Stereoisomers: (2R,5S)-5-Methyl-2-(Propan-2-yl)cyclohexan-1-one

This compound differs from the target molecule in both substituent position (5-methyl group) and stereochemistry (2R configuration). The (2R) configuration alters the spatial arrangement of the isopropyl group, affecting dipole moments and solubility. For example, the (2S) enantiomer may exhibit distinct crystallographic packing compared to the (2R) form, influencing melting points and crystallization behavior .

Aldol Adducts: (2S,10R)-2-(Hydroxyaryl)cyclohexan-1-one Derivatives

Compounds such as (2S,10R)-2-(Hydroxy-(4-nitrophenyl)methyl)cyclohexan-1-one (4a) and (2S,10R)-2-(Hydroxy-(4-cyanophenyl)methyl)cyclohexan-1-one (4d) are aldol reaction products derived from (2S)-2-(Propan-2-yl)cyclohexan-1-one. These adducts introduce bulky aromatic groups (e.g., nitro or cyano substituents), significantly increasing molecular weight (e.g., 4a: ~275 g/mol vs. target: 154 g/mol) and altering solubility. The electron-withdrawing nitro group in 4a enhances electrophilicity at the carbonyl, making it more reactive in subsequent nucleophilic additions compared to the parent compound .

Table 1: Comparison of Aldol Adducts

| Compound | Substituent | Molecular Weight (g/mol) | Enantiomeric Excess (%) | Key Reactivity Features |

|---|---|---|---|---|

| This compound | Isopropyl | 154.25 | N/A | Base structure for aldol reactions |

| 4a (4-nitrophenyl adduct) | 4-NO₂-C₆H₄ | 275.29 | 98 | Enhanced electrophilicity |

| 4d (4-cyanophenyl adduct) | 4-CN-C₆H₄ | 255.30 | 97 | Polarized carbonyl for H-bonding |

Amino-Substituted Analogs: 2-(Ethylamino)-3-Methoxyphenyl Derivatives

The corrected compound 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexan-1-one () replaces the isopropyl group with ethylamino and methoxyphenyl groups. Such analogs are relevant in forensic toxicology due to their structural resemblance to psychoactive substances, differing from the target compound in both functional groups and biological activity .

Functional Group Modifications

Cyclohexanol Derivatives: 2-(Propan-2-ylsulfanyl)cyclohexan-1-ol

This compound replaces the ketone with a hydroxyl group and adds a sulfanyl substituent. The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents (e.g., water or ethanol) compared to the ketone. Collision cross-section (CCS) data for its adducts (e.g., [M+H]+ CCS = 138.5 Ų) provide analytical benchmarks for distinguishing it from the target compound via ion mobility spectrometry .

Trifluoromethyl Derivatives: (2S,1’R)-2-(Hydroxy(4-CF₃-phenyl))cyclohexan-1-one

The trifluoromethyl group in this aldol adduct (72b) enhances metabolic stability and electronegativity compared to the isopropyl group. The CF₃ group’s strong electron-withdrawing effect polarizes the carbonyl, accelerating reactions with nucleophiles like Grignard reagents .

Biologische Aktivität

Overview

(2S)-2-(Propan-2-yl)cyclohexan-1-one, also known as (S)-2-isopropylcyclohexanone, is a chiral organic compound with significant biological activity. Its unique structure, characterized by a cyclohexane ring substituted with an isopropyl group and a ketone functional group, allows it to interact selectively with biological systems. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

| Property | Value |

|---|---|

| CAS Number | 52341-34-1 |

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | (2S)-2-propan-2-ylcyclohexan-1-one |

| InChI Key | SDJUYPUXVFDUFF-QMMMGPOBSA-N |

The compound's chiral nature contributes to its distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The stereospecific fit into enzyme active sites can lead to the inhibition or activation of enzymatic pathways, influencing various physiological processes.

Research indicates that the compound may exert effects through:

- Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Interaction: It may bind to specific receptors in the body, influencing signaling pathways and cellular responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds derived from similar structures have shown promise in targeting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A comparative analysis of related compounds demonstrated that modifications at specific positions on the cyclohexane ring can enhance anticancer activity. For example, introducing isopropyl groups has been associated with increased potency against cancer cell lines such as MCF-7 and HepG2 .

Study 1: Antitumor Activity

In a study assessing the antitumor activity of structurally related compounds, researchers found that those with similar cyclohexanone frameworks exhibited significant inhibitory effects on tumor growth in vitro. The study reported IC50 values in the micromolar range for several derivatives, suggesting that this compound could potentially be developed as a therapeutic agent against specific cancers .

Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibition profile of (S)-2-isopropylcyclohexanone. The results indicated that this compound could effectively inhibit enzymes involved in metabolic pathways, which may lead to altered drug metabolism profiles for co-administered pharmaceuticals .

Medicinal Chemistry

Due to its chiral nature, this compound is being explored as a chiral building block in the synthesis of pharmaceuticals requiring specific stereochemistry for optimal biological activity. Its potential use in drug development is particularly relevant for creating compounds with enhanced efficacy and reduced side effects.

Industrial Use

The compound is also utilized in the fragrance and flavor industry due to its distinct odor profile. Its unique chemical properties allow it to serve as a precursor for various aromatic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.